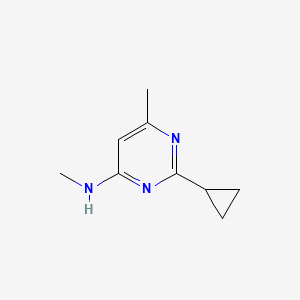
6-(3,4-二氯苯氧基)吡啶-2-羧酸
描述
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学
6-(3,4-二氯苯氧基)吡啶-2-羧酸: 正在探索其潜在的药理学特性。 该化合物的衍生物已显示出广泛的生物活性,包括止痛和镇静作用 。 这些化合物已被研究用于治疗神经和免疫系统疾病,以及用于其抗糖尿病、抗分枝杆菌、抗病毒和抗肿瘤活性 .
农业
在农业领域,该化合物被用于除草剂(如GrazonNext® HL)中,以控制牧场和牧场中的阔叶杂草 。 它提供了一种全身性作用机制和残留活性,一次施用即可提供长期的控制 .
生物技术
在生物技术领域,6-(3,4-二氯苯氧基)吡啶-2-羧酸被用作研究化学品。 它参与合成可能用于各种生物技术应用的复杂分子,包括开发新的药物 .
环境科学
该化合物的衍生物正在研究其对环境的影响,特别是在农药性质和生态毒性方面。 了解其在环境中的行为对于开发更安全、更有效的农用化学品至关重要 .
材料科学
在材料科学中,6-(3,4-二氯苯氧基)吡啶-2-羧酸用作合成有机化合物的中间体,这些有机化合物可用于制造新材料。 其衍生物是有机合成中的重要原料,可能用于生产药物和染料 .
分析化学
该化合物在分析化学中也很重要,在分析化学中,它用于合成分析试剂。 这些试剂对于各种分析程序(如色谱法和光谱法)至关重要,用于识别和量化其他物质 .
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors within the body .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other carboxylic acid derivatives . This typically involves the formation of a complex with the target molecule, which can alter its function and lead to downstream effects .
Biochemical Pathways
Based on its structural similarity to other carboxylic acid derivatives, it may be involved in a variety of biochemical processes .
Result of Action
Based on its structural similarity to other carboxylic acid derivatives, it may have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
生化分析
Biochemical Properties
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an efficient catalyst in multi-component synthesis reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones . The nature of these interactions often involves the formation of intermediate complexes that facilitate the reaction process. Additionally, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid has been reported to possess neuroprotective, immunological, and anti-proliferative effects .
Cellular Effects
The effects of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in the regulation of neuroprotective and immunological responses . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell health and function.
Molecular Mechanism
At the molecular level, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form complexes with enzymes and other proteins is crucial for its function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions
Dosage Effects in Animal Models
The effects of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and immunomodulation. At higher doses, toxic or adverse effects can occur, including potential damage to specific organs or tissues . Understanding the dosage thresholds is crucial for safe and effective application in research and therapeutic contexts.
Metabolic Pathways
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway is essential for the compound’s role in neuroprotection and immunomodulation.
Transport and Distribution
The transport and distribution of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes and reach target sites effectively .
Subcellular Localization
The subcellular localization of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .
属性
IUPAC Name |
6-(3,4-dichlorophenoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBSWPJJRNIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)


![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)
